(2E)-4-(morpholin-4-ylamino)-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID is a compound of significant interest in the field of organic chemistry. This compound features a morpholino group, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of the morpholino group imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID typically involves the condensation of a morpholine derivative with an appropriate butenoic acid precursor. One common method includes the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde, followed by a series of reactions including O-benzoylation and ring-closure . This method allows for the efficient production of the desired morpholino compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using standard reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include quaternary ammonium salts, reduced morpholino derivatives, and substituted morpholino compounds.
Scientific Research Applications
(E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets. The morpholino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Phosphorodiamidate Morpholino Oligomers (PMOs): These compounds share the morpholino group and are used in antisense therapies.
Morpholino Nucleosides: These are used in the synthesis of modified nucleic acids for therapeutic applications.
Uniqueness: (E)-4-(MORPHOLINOAMINO)-4-OXO-2-BUTENOIC ACID is unique due to its specific structural features, which allow for versatile chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential in therapeutic development make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H12N2O4 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
(E)-4-(morpholin-4-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12N2O4/c11-7(1-2-8(12)13)9-10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,11)(H,12,13)/b2-1+ |
InChI Key |
UUDQEAHYPKZNCP-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCCN1NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1COCCN1NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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